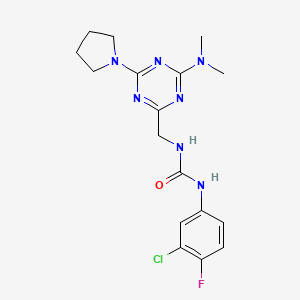
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H21ClFN7O and its molecular weight is 393.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C17H21ClFN7O
- Molecular Weight : 393.8 g/mol
- CAS Number : 2034574-29-1
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can affect various cellular processes such as growth and metabolism. This compound's structure suggests it may interact with specific kinase targets, potentially inhibiting their activity.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
-
Antitumor Activity :
- Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, kinase inhibitors often demonstrate efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
-
Antimicrobial Properties :
- Some derivatives of triazine-based compounds have demonstrated antimicrobial activity. The presence of the pyrrolidine moiety may enhance this property, making it a candidate for further exploration in treating infections.
-
Cytotoxicity :
- In vitro assays have indicated that this compound can exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Antitumor Efficacy
A study published in ACS Omega evaluated the antitumor effects of similar compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
Case Study: Antimicrobial Activity
Research conducted on triazine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the dimethylamino group could enhance antimicrobial efficacy, suggesting that structural optimization is key to developing effective agents .
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFN7O/c1-25(2)15-22-14(23-16(24-15)26-7-3-4-8-26)10-20-17(27)21-11-5-6-13(19)12(18)9-11/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICLZWZZULALMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














